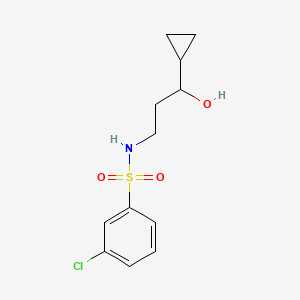

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

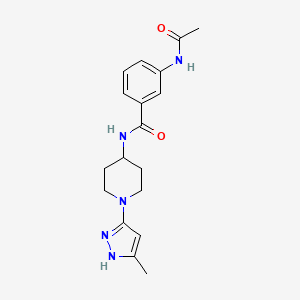

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. CPB belongs to the class of sulfonamide compounds and has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Aplicaciones Científicas De Investigación

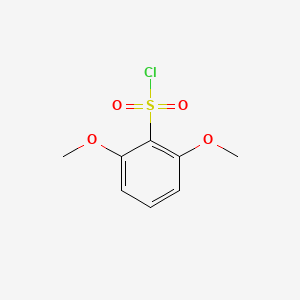

Synthesis and Chemical Properties

Benzenesulfonamide derivatives have been explored for their unique chemical properties and synthesis routes. For example, the synthesis of 2-chloro-2-imidoylaziridines via aza-Darzens-type reaction showcases the chemical versatility of benzenesulfonamides in generating novel azaheterocyclic rings, which are scarcely reported in the literature (Giubellina et al., 2006). These chemical explorations provide a foundation for further research into unique derivatives, including 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide.

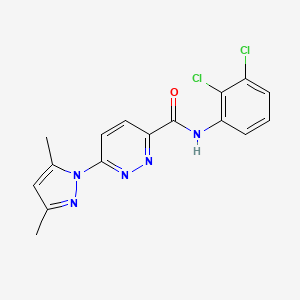

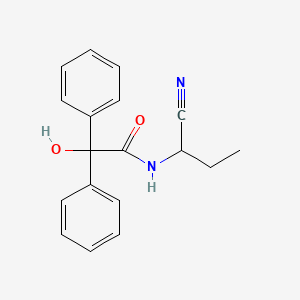

Anticancer and Antiproliferative Activities

Several benzenesulfonamide derivatives have shown promise in anticancer research. Notably, compounds like N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been identified as nonsteroidal progesterone receptor antagonists, with implications for treating diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016). Additionally, novel azetidin-2-ones and benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been evaluated for their antifungal and anti-HIV activities, respectively, highlighting the therapeutic potential of benzenesulfonamide derivatives in infectious disease research (Gupta & Halve, 2015; Zareef et al., 2007).

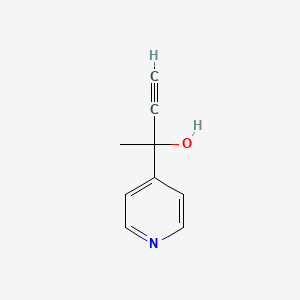

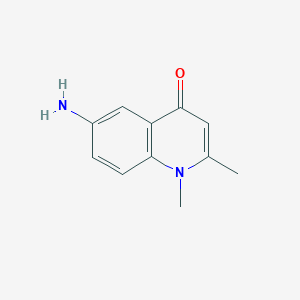

Molecular Structure Studies

Research into the molecular structures of benzenesulfonamide derivatives, such as 3-amino-4-hydroxy benzenesulfonamide, provides insights into their tautomeric behaviors and acid-base equilibriums. These studies are crucial for understanding the chemical characteristics and reactivity of these compounds, potentially including this compound (Kovalchukova et al., 2013).

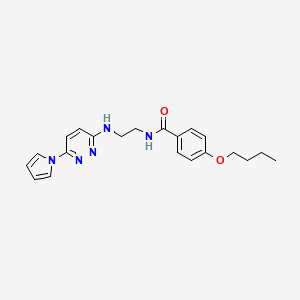

Inhibition of Cellular Processes

The design and synthesis of benzenesulfonamide derivatives have led to the identification of potent inhibitors of cellular processes. For instance, N-(7-indazolyl)benzenesulfonamide derivatives have been synthesized as cell cycle inhibitors, offering a new avenue for cancer treatment research (Bouissane et al., 2006). Such studies underscore the potential for benzenesulfonamide derivatives, including this compound, to contribute to the development of new therapeutic agents.

Propiedades

IUPAC Name |

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c13-10-2-1-3-11(8-10)18(16,17)14-7-6-12(15)9-4-5-9/h1-3,8-9,12,14-15H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFTOVSQAYNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)

![4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid](/img/structure/B2625151.png)

![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)

![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)

![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)